(4-Benzothiazol-2-yl-phenoxy)-acetic acid
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Overview
Description
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is a compound that features a benzo[d]thiazole moiety linked to a phenoxyacetic acid group. The benzo[d]thiazole ring is a heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid typically involves the coupling of a benzo[d]thiazole derivative with a phenoxyacetic acid derivative. One common method involves the reaction of 2-amino-4-(4-bromophenyl)thiazole with phenoxyacetic acid in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring or the phenoxyacetic acid moiety .
Scientific Research Applications
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is similar to that of other benzo[d]thiazole derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)benzo[d]thiazole
- 2-(4-Isopropylphenyl)benzo[d]thiazole
- 2-(4-Methoxyphenyl)benzo[d]thiazole
- 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is unique due to its specific combination of the benzo[d]thiazole ring and the phenoxyacetic acid moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Biological Activity
(4-Benzothiazol-2-yl-phenoxy)-acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with phenolic compounds. The structural framework combines a benzothiazole moiety with a phenoxy-acetic acid structure, which is crucial for its biological activities.
2.1 Anticancer Activity
Numerous studies have reported the anticancer properties of benzothiazole derivatives, including this compound. A notable study demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 4.0 | Induction of apoptosis via caspase activation |
MCF-7 | 4.0 | Cell cycle arrest and apoptosis |
HeLa | 4.0 | Increased reactive oxygen species (ROS) production |
The compound exhibited an IC50 value of approximately 4 µM against these cell lines, indicating strong cytotoxicity comparable to established chemotherapeutics like doxorubicin .
2.2 Acetylcholinesterase Inhibition
Another significant biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer’s. A recent study found that derivatives with similar structures inhibited AChE with an IC50 value of 2.7 µM, suggesting that this compound may also possess similar properties .
3.1 In Vitro Studies
In vitro assays have shown that this compound and its derivatives can induce apoptosis in cancer cells through various pathways, including:
- Caspase Activation : Increased levels of caspase-3 were observed, indicating the initiation of the apoptotic pathway.
- Cell Cycle Arrest : Compounds were shown to cause G1 phase arrest in cancer cells, preventing further proliferation.
3.2 Structure-Activity Relationship (SAR)
SAR studies have highlighted the importance of specific substitutions on the benzothiazole ring to enhance biological activity. For instance, fluorine substitutions at certain positions significantly increased cytotoxicity against cancer cell lines .
4. Conclusion
This compound is a promising compound with multifaceted biological activities, particularly in anticancer and neuropharmacological applications. Its ability to inhibit AChE and induce apoptosis in cancer cells positions it as a candidate for further development in therapeutic settings.
Properties
Molecular Formula |
C15H11NO3S |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18) |
InChI Key |
BKWJDJLHHJZKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
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